N-trans-p-Coumaroyloctopamin

Übersicht

Beschreibung

N-trans-p-coumaroyloctopamine is a naturally occurring hydroxycinnamoyl amide compound. It is found in various plants, including alliums, eggplants, and potatoes . This compound has garnered interest due to its potential biological activities, including antioxidant and anti-hypoglycemic effects .

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a model compound for studying amide bond formation and hydroxycinnamoyl derivatives.

Biology: Investigated for its role in plant defense mechanisms and as a natural antioxidant.

Industry: Potential use in the development of natural antioxidants and functional foods.

Safety and Hazards

Wirkmechanismus

N-trans-p-coumaroyloctopamine exerts its effects primarily through its antioxidant activity. It enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD), glutathione (GSH), and glutathione peroxidase (GSH-Px). This compound also modulates the PI3K/AKT/GSK3β signaling pathway, which plays a crucial role in glucose metabolism and oxidative stress response .

Biochemische Analyse

Cellular Effects

N-trans-p-Coumaroyloctopamine has been shown to exhibit high antioxidant activity, as indicated by the increased activity of SOD, GSH, and GSH-Px in HL-7702 cells induced by both high glucose (HG) and palmitic acid (PA) . It significantly augmented glucose uptake and glycogen synthesis in HG/PA-treated HL-7702 cells .

Molecular Mechanism

It has been suggested that it exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

In diabetic mice induced by both high-fat diet (HFD) and streptozotocin (STZ), administration of N-trans-p-Coumaroyloctopamine not only significantly increased the antioxidant levels of GSH-PX, SOD, and GSH, but also dramatically alleviated hyperglycemia and hepatic glucose metabolism in a dose-dependent manner .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-trans-p-coumaroyloctopamine can be synthesized through the reaction of p-coumaric acid with octopamine. The reaction typically involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

While specific industrial production methods for N-trans-p-coumaroyloctopamine are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include scaling up the reaction, ensuring efficient purification processes, and maintaining quality control to produce the compound in high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

N-trans-p-coumaroyloctopamine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl groups, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding quinones.

Reduction: Formation of reduced amides.

Substitution: Formation of alkylated derivatives.

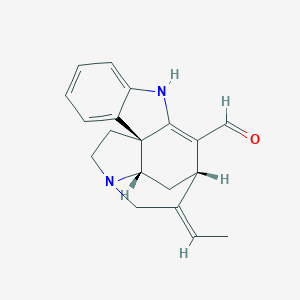

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-trans-feruloyloctopamine

- N-trans-caffeoyltyramine

- N-trans-p-coumaroyltyramine

- N-trans-feruloyltyramine

Uniqueness

N-trans-p-coumaroyloctopamine is unique due to its specific combination of a hydroxycinnamoyl group and an octopamine moiety. This structure imparts distinct antioxidant and anti-hypoglycemic properties, making it a valuable compound for research and potential therapeutic applications .

Eigenschaften

IUPAC Name |

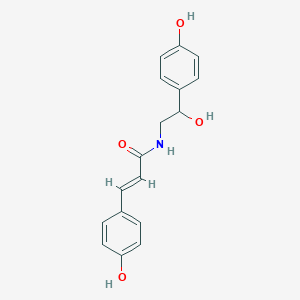

(E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c19-14-6-1-12(2-7-14)3-10-17(22)18-11-16(21)13-4-8-15(20)9-5-13/h1-10,16,19-21H,11H2,(H,18,22)/b10-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATOSFCFMOPAHX-XCVCLJGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)NCC(C2=CC=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)NCC(C2=CC=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001307550 | |

| Record name | N-trans-p-Coumaroyloctopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001307550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-trans-p-Coumaroyloctopamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

66648-45-1 | |

| Record name | N-trans-p-Coumaroyloctopamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66648-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-trans-p-Coumaroyloctopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001307550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-trans-p-Coumaroyloctopamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

214 - 215 °C | |

| Record name | N-trans-p-Coumaroyloctopamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

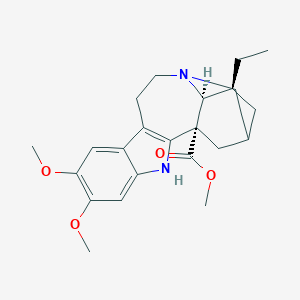

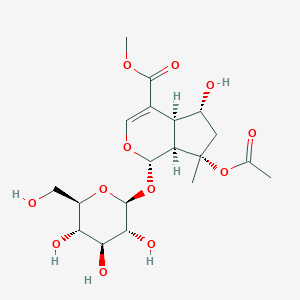

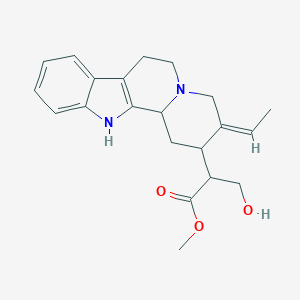

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the known sources of N-trans-p-Coumaroyloctopamine?

A1: N-trans-p-Coumaroyloctopamine has been isolated from various plant sources, including Solani Melongenae Radix (eggplant root) [, ], Talinum triangulare roots [], Phellodendron chinense var. glabriusculum fruits [], and Lycianthes biflora [].

Q2: What analytical methods are commonly employed for identifying and quantifying N-trans-p-Coumaroyloctopamine?

A2: High-performance liquid chromatography coupled with diode-array detection (HPLC-DAD) is frequently used for the simultaneous determination of N-trans-p-Coumaroyloctopamine and other related compounds in plant extracts []. Additionally, ultra-performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (UPLC/ESI/qTOF-MS) has been employed for identifying metabolites of N-trans-p-Coumaroyloctopamine in biological samples [].

Q3: Has the metabolism of N-trans-p-Coumaroyloctopamine been investigated?

A3: Yes, studies in rats have revealed that N-trans-p-Coumaroyloctopamine undergoes metabolism primarily via hydroxylation, methylation, glucuronidation, and sulfation reactions. These metabolic transformations were observed in plasma, urine, feces, and liver tissues [].

Q4: Are there any studies exploring the potential of N-trans-p-Coumaroyloctopamine to interact with specific enzymes?

A4: Research suggests that N-trans-p-Coumaroyloctopamine may act as a potential ligand for superoxide dismutase (SOD). Bio-affinity ultrafiltration liquid chromatography-mass spectrometry (UF-LC-MS) experiments and molecular docking analysis indicated a potential interaction between N-trans-p-Coumaroyloctopamine and SOD [].

Q5: What biological activities have been associated with N-trans-p-Coumaroyloctopamine?

A5: While comprehensive studies are still ongoing, N-trans-p-Coumaroyloctopamine has shown potential cytotoxic activities against A549 (lung cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cell lines []. Further research is needed to elucidate its mechanisms of action and potential therapeutic applications.

Q6: Does the structure of N-trans-p-Coumaroyloctopamine provide insights into its potential biological activity?

A6: The presence of a phenolic hydroxyl group, an amine group, and an α, β-unsaturated carbonyl system within the structure of N-trans-p-Coumaroyloctopamine suggests its potential for antioxidant activity. This is further supported by the observed interaction with SOD, a key antioxidant enzyme [].

Q7: Have any studies investigated the geographical variation in N-trans-p-Coumaroyloctopamine content?

A7: Analysis of Solani Melongenae Radix samples from different cultivation regions in China revealed variations in N-trans-p-Coumaroyloctopamine content []. This highlights the potential impact of geographical factors on the phytochemical composition of plants containing this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,3S,15R,18R,19S,20S,21S,22R,23S,24S,25S,26R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate](/img/structure/B207125.png)

![(8R)-8,12-dimethyl-4-methylidene-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one](/img/structure/B207328.png)

![2-[(1S,3S)-3-Hydroxycyclohexyl]-5-(2-methyloctan-2-YL)phenol](/img/structure/B208285.png)